N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide
Overview
Description
N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide is a compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an indolinecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide typically involves the reaction of 2-(trifluoromethyl)aniline with indoline-1-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters can also enhance the scalability and reproducibility of the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Catalysts such as palladium or copper complexes in the presence of suitable ligands.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule with applications in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and as a component in the formulation of specialty chemicals
Mechanism of Action
The mechanism of action of N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The indolinecarboxamide moiety can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
N-Phenyl-bis(trifluoromethanesulfonimide): Another compound containing a trifluoromethyl group, used in similar applications but with different reactivity and properties.
Trifluoromethylpyridines: Compounds with a trifluoromethyl group attached to a pyridine ring, used in pharmaceuticals and agrochemicals.
Uniqueness: N-[2-(trifluoromethyl)phenyl]-1-indolinecarboxamide is unique due to its combination of the trifluoromethyl group and the indolinecarboxamide structure, which imparts distinct chemical and biological properties. This combination allows for versatile applications and interactions with a wide range of molecular targets, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
N-[2-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F3N2O/c17-16(18,19)12-6-2-3-7-13(12)20-15(22)21-10-9-11-5-1-4-8-14(11)21/h1-8H,9-10H2,(H,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRIEANNDBNFKK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)NC3=CC=CC=C3C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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